molecular formula C17H14BrN3OS B495207 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE

Cat. No.: B495207
M. Wt: 388.3g/mol
InChI Key: FETKFZVWCWAKQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE is a compound that belongs to the class of triazoles, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE typically involves the S-alkylation of 4-(2-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium with 2-bromo-1-phenylethanone. This is followed by the reduction of the corresponding ketone .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Various nucleophiles can be used depending on the desired substitution product.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. This can lead to antimicrobial, antifungal, and anticancer effects by disrupting essential biological processes in pathogens or cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[5-(2-BROMOPHENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-1-PHENYLETHAN-1-ONE apart from similar compounds is its specific substitution pattern on the triazole ring, which can lead to unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C17H14BrN3OS

Molecular Weight

388.3g/mol

IUPAC Name

2-[[5-(2-bromophenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-1-phenylethanone

InChI

InChI=1S/C17H14BrN3OS/c1-21-16(13-9-5-6-10-14(13)18)19-20-17(21)23-11-15(22)12-7-3-2-4-8-12/h2-10H,11H2,1H3

InChI Key

FETKFZVWCWAKQR-UHFFFAOYSA-N

SMILES

CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CC=C3Br

Canonical SMILES

CN1C(=NN=C1SCC(=O)C2=CC=CC=C2)C3=CC=CC=C3Br

Origin of Product

United States

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